molecular formula C10H12BrNO2 B1267090 Benzyl (2-bromoethyl)carbamate CAS No. 53844-02-3

Benzyl (2-bromoethyl)carbamate

Cat. No. B1267090
CAS RN: 53844-02-3
M. Wt: 258.11 g/mol
InChI Key: HREXFDIZSAUXBO-UHFFFAOYSA-N
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Description

Benzyl (2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . This compound can be used in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride .


Synthesis Analysis

The synthesis of Benzyl (2-bromoethyl)carbamate involves the condensation of an amine with an acid chloride or acid anhydride . This compound can be used to synthesize alkylated azetidines and aziridines .


Molecular Structure Analysis

The molecular formula of Benzyl (2-bromoethyl)carbamate is C10H12BrNO2 . It has an average mass of 258.112 Da and a monoisotopic mass of 257.005127 Da .


Chemical Reactions Analysis

Benzyl (2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . The amide bond is created by condensation of an amine with an acid chloride or acid anhydride .


Physical And Chemical Properties Analysis

Benzyl (2-bromoethyl)carbamate has a molecular weight of 258.11 . It is a solid at room temperature .

Scientific Research Applications

It’s also important to note that the use of this compound should be done by trained professionals, as it has associated hazards and safety precautions .

    Chemical Synthesis

    • Benzyl (2-bromoethyl)carbamate can be used as a reagent in the synthesis of various organic compounds . However, the specific reactions and products would depend on the other reagents and conditions used.

    Pharmaceutical Research

    • This compound could potentially be used in the development of new drugs or therapeutic agents. Its properties might make it useful in certain types of chemical reactions or as a building block for more complex molecules .

    Material Science

    • In material science, Benzyl (2-bromoethyl)carbamate might be used in the synthesis of new materials or in the modification of existing ones .

    Analytical Studies

    • This compound could be used in analytical studies, such as in the development or testing of new analytical methods .

    Synthesis of Highly Functionalized Pyrrolidines

    • An aza-Michael induced ring closure (aza-MIRC) tandem reaction of benzyl (2-bromoethyl)carbamate with various Michael acceptors has been described . The N-Cbz-β-gem-disubstituted pyrrolidines thus obtained were proved to be versatile intermediates for the rapid access to both martinelline and spirooxindole backbone .

    Protection of Ammonia in Synthesis of Primary Amines

    • Benzyl carbamate is used as a protected form of ammonia in the synthesis of primary amines .

    Synthesis of Alkylated Azetidines and Aziridines

    • Benzyl (2-bromoethyl)carbamate is a synthetic linker that can be used to synthesize alkylated azetidines and aziridines . This compound can be used in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease .

    Simulation Visualizations

    • Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .

    NMR, HPLC, LC-MS, UPLC Studies

    • Benzyl (2-bromoethyl)carbamate can be studied using various analytical techniques such as NMR, HPLC, LC-MS, UPLC .

Safety And Hazards

Benzyl (2-bromoethyl)carbamate is harmful if swallowed and inhaled . It causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and ensuring adequate ventilation .

Future Directions

While specific future directions for Benzyl (2-bromoethyl)carbamate are not mentioned in the search results, its potential use in the synthesis of drugs targeting the central nervous system, such as Alzheimer’s disease, suggests that it could have significant applications in pharmaceutical research .

properties

IUPAC Name

benzyl N-(2-bromoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c11-6-7-12-10(13)14-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HREXFDIZSAUXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10299160
Record name Benzyl (2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (2-bromoethyl)carbamate

CAS RN

53844-02-3
Record name 53844-02-3
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128581
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Record name Benzyl (2-bromoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10299160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoethylamine, N-CBZ protected
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Synthesis routes and methods I

Procedure details

Benzyl chloroformate (26 mL, 0.176 mole) was added in one portion to a stirring mixture of bromoethylamine hydrobromide (44 g, 0.21 mole), triethylamine (64 mL, 0.46 mole), and methylene chloride (1 L) at below −40° C. After the addition, the cooling bath was removed, and the reaction was allowed to stir for 3 h. The mixture was transferred to a 2 L separatory funnel, and sequentially washed with water (2×500 mL), 2N HCl (250 mL), and water (500 mL). The resulting solution was suction filtered through a 100 g pad of silica gel and washed with methylene chloride. Evaporation of the solvents afforded the product 14 (40 g, 89%) as an oil. 1H NMR (300 MHz, CDCl3) δ 3.46 (t, 2H), 3.60 (q, 2H), 5.11 (s, 2H), 5.20 (br s, 1H), 7.35 (m, 5H).
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

To a solution of 2-bromoethylamine hydrobromide (120.0 g) in chloroform (1400 ml) was added triethylamine (204 ml), and thereto was added dropwise benzyl chloroformate (100 ml) under ice-cooling slowly. The mixture was stirred at 0° C. for one hour, and warmed to room temperature, and further stirred overnight. To the reaction mixture was added water, and the mixture was extracted twice with chloroform. The organic layer was washed with a saturated aqueous sodium hydrogen carbonate solution and saturated aqueous sodium chloride solution, dried over sodium sulfate, filtered and dried under reduced pressure. The obtained residue was purified by silica gel column chromatography (developing solvent: hexane/ethyl acetate=3/1) to give the title compound (110 g).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
204 mL
Type
reactant
Reaction Step One
Quantity
1400 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

Treat a 0° C. solution of 2-bromoethylamine hydrobromide (50 g, 0.246 mol) in dioxane (500 mL) with aqueous NaOH (1 M, 492 mL, 0.492 mol), add benzyl chloroformate (21.6 g, 0.127 mol) dropwise, warm to RT and stir overnight. Pour the mixture into H2O, extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate to dryness and purify via silica gel chromatography (EtOAc/Petroleum ether) to afford the title compound (60 g, 95%) as a white solid. 1H NMR (400 MHz, CDCl3): δ 7.37-7.33 (m, 5H), 5.12 (s, 2H), 3.61 (t, J=5.6 Hz, 2H), 3.47 (t, J=5.6 Hz, 2H).
Quantity
50 g
Type
reactant
Reaction Step One
Name
Quantity
492 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
21.6 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95%

Synthesis routes and methods IV

Procedure details

To a solution of 2-bromoethylamine hydrochloride (25 g: a product of Tokyo Kasei Kogyo Co., Ltd.) and triethylamine (34 ml) in methylene chloride (450 ml), benzyloxycarbonyl chloride (19 ml) was added dropwise over a period of 20 minutes and the mixture was agitated at room temeprature for 19 hours. The resulting reaction mixture was washed with water, with saturated aqueous sodium bicarbonate solution and with saturated aqueous sodium chloride succeedingly, whereupon the separated organic layer was dried and, then, removed off the solvent by distilling it of under reduced pressure. The residue was cooled with ice and the crystals were collected by filtration and washed with hexane, whereby the above-identified compound was obtained (29.4 g).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
34 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two
Quantity
450 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods V

Procedure details

10 g (49 mmol) of 2-bromoethylamine hydrobromide and 15 ml of triethylamine were dissolved in dichloromethane. 7.8 ml (49 mmol) of benzyl chloroformate was added to the obtained solution under cooling with ice, and they were stirred at room temperature. The reaction mixture was treated with dichloromethane as the extractant in an ordinary manner to obtain a crude product, which was purified by the silica gel column chromatography to obtain the title compound.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
M Görmen, R Le Goff, AM Lawson, A Daïch… - Tetrahedron …, 2013 - Elsevier
The total synthesis of the alkaloid (±)-coerulescine is presented. The key step of this approach is an efficient tandem aza-Michael initiated ring closure (aza-MIRC) process between …
Number of citations: 24 www.sciencedirect.com
R Le Goff, AM Lawson, A Daïch… - Organic & Biomolecular …, 2013 - pubs.rsc.org
An aza-Michael induced ring closure (aza-MIRC) tandem reaction of benzyl (2-bromoethyl)carbamate with various Michael acceptors is described. The N-Cbz-β-gem-disubstituted …
Number of citations: 17 pubs.rsc.org
M Amundsen - 2013 - duo.uio.no
Efficient syntheses of the three N-alkylated analogues of the known PPARδ antagonist GSK3787 were investigated. In this thesis the analogues; N-methyl-N-(2-((5-(trifluoromethyl) …
Number of citations: 2 www.duo.uio.no
MJ Nutt, JW Annear, KD Jones… - The Journal of …, 2023 - ACS Publications
The dirhodium(II)-catalyzed synthesis of a range of C2-substituted 2,3-dehydropiperazines using 1-mesyl-1,2,3-triazoles and β-haloalkylcarbamates is reported. The reaction is …
Number of citations: 3 pubs.acs.org
T Misawa, T Fujisato, Y Kanda, N Ohoka, T Shoda… - …, 2017 - pubs.rsc.org
Estrogen receptors (ERs) are a family of nuclear receptors (NRs) that regulate physiological effects such as reproduction and bone homeostasis. It has been reported that approximately …
Number of citations: 10 pubs.rsc.org
SF Martin, CL Campbell - The Journal of Organic Chemistry, 1988 - ACS Publications
Concise total syntheses of the Amaryllidaceae alkaloids (±)-crinine (1) and (i)-buphanisine (2) have been achieved. The overall strategy features the novelapplication of a general …
Number of citations: 75 pubs.acs.org
J Ramsey - 2021 - udspace.udel.edu
The bacterial cell wall, comprised of peptidoglycan (PG), is a key tool for the identification of bacteria by the innate immune system. For the body to function properly, this system needs …
Number of citations: 2 udspace.udel.edu
TJ Sanderson - 2016 - etheses.whiterose.ac.uk
Urgent action is required to combat the ongoing threat of antimicrobial resistance. Trojan horse conjugates, where antimicrobials are linked to a nutrient carrier, can evade permeability-…
Number of citations: 3 etheses.whiterose.ac.uk
J Wan - 2017 - epub.uni-regensburg.de
G-protein coupled receptors are the most important class of biological targets for drug development. Among them, the histamine receptors may be considered as representative …
Number of citations: 2 epub.uni-regensburg.de
G Saviolaki - 2015 - discovery.ucl.ac.uk
Microglial cells are key cells of the CNS that play crucial role in immunity but have been associated with the pathology of several neurological diseases such as Alzheimer’s and …
Number of citations: 2 discovery.ucl.ac.uk

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